molecular formula C31H46O7 B1257450 Acinospesigenin B

Acinospesigenin B

Katalognummer: B1257450
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: NBBXEAXEXHPVRT-FLORRLIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acinospesigenin B is a pentacyclic triterpenoid first isolated from the leaves of Phytolacca acinosa (commonly known as Indian pokeweed) . Structurally, it is characterized by a 2β,3β-dihydroxy-23,30-dimethoxycarbonyl-28-carboxy-olean-12-ene skeleton, distinguishing it from related triterpenes through its unique substitution pattern . This compound is part of the Acinospesigenin series (A, B, and C), all derived from the same plant and sharing a core oleanane framework with variations in functional groups . Pharmacologically, this compound demonstrates significant anti-inflammatory activity, notably reducing rat hind paw edema in experimental models . Its structural complexity and bioactivity make it a subject of interest in natural product drug discovery.

Eigenschaften

Molekularformel

C31H46O7

Molekulargewicht

530.7 g/mol

IUPAC-Name

(2S,4aR,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-9-formyl-10,11-dihydroxy-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C31H46O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,17,19-23,33-34H,8-16H2,1-6H3,(H,35,36)/t19-,20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1

InChI-Schlüssel

NBBXEAXEXHPVRT-FLORRLIPSA-N

Isomerische SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)C=O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC

Kanonische SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Synonyme

acinospesigenin B
olean-12-en-23-al-2 beta,3 beta-dihydroxy-30-methoxycarbonyl-28-oic acid

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Analogous Triterpenoids

Compound Molecular Formula Key Substituents Source Biological Activities ADMET/Pharmacokinetic Highlights
This compound Likely C₃₁H₄₈O₈* 2β,3β-dihydroxy, 23,30-dimethoxycarbonyl, 28-carboxy Phytolacca acinosa Anti-inflammatory (reduces rat edema) Data limited; inferred similarity to C
Acinospesigenin C C₃₁H₄₆O₈ 9-formyl, 10,11,13-trihydroxy, 2-methoxycarbonyl Phytolacca acinosa Anti-inflammatory, predicted CYP2C9 inhibition, moderate hepatotoxicity risk TPSA: 141 Ų; XLogP: 3.2
Phytolaccagenin C₃₁H₄₀O₇ Unspecified hydroxyl/carboxy groups Phytolacca acinosa Associated with abortifacient proteins; toxic to cattle in related species Higher lipophilicity (XLogP ~4.0†)
Esculentic Acid C₃₀H₄₆O₄ 3-oxo, 13,28-dicarboxy Phytolacca esculenta Anti-tumor, immunomodulatory Low oral bioavailability

*Inferred from structural analogs; †Estimated based on lower oxygen content.

Key Research Findings

Structural Differentiation: this compound and C differ primarily at positions 9 (formyl in C vs. unmodified in B) and 10–13 (additional hydroxyls in C). These modifications increase Acinospesigenin C’s polarity (higher TPSA) and alter its ADMET profile, including enhanced CYP enzyme interactions .

Esculentic acid, a related triterpenoid, demonstrates anti-tumor effects but suffers from poor bioavailability, highlighting the need for structural optimization seen in the Acinospesigenin series .

Toxicity and Druglikeness: Acinospesigenin C’s predicted hepatotoxicity underscores the trade-off between bioactivity and safety, whereas this compound’s simpler structure may offer a safer profile . Phytolaccagenin’s association with abortifacient proteins limits its therapeutic applicability despite structural similarities .

Q & A

Q. What are the validated methodologies for synthesizing and characterizing Acinospesigenin B with high purity?

To synthesize this compound, researchers should follow protocols for natural product isolation or total synthesis, depending on the source. Key steps include:

  • Chromatographic purification : Use HPLC or column chromatography with solvent gradients optimized for polar compounds .
  • Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure .
  • Purity assessment : Quantify impurities via UV-Vis spectroscopy or LC-MS, ensuring ≥95% purity for biological assays .
  • Reproducibility : Document solvent ratios, temperature, and reaction times in detail, with supplementary materials for peer validation .

Q. How should researchers design initial biological activity assays for this compound?

Begin with target-agnostic screens to identify potential bioactivity:

  • Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric substrates .
  • Dose-response curves : Include IC₅₀ calculations with 95% confidence intervals and negative controls (e.g., DMSO-only) .
  • Data validation : Replicate experiments across three independent trials to account for biological variability .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

Follow a structured search strategy :

  • Databases : Prioritize PubMed, SciFinder, and Web of Science using Boolean terms (e.g., "this compound AND biosynthesis") .
  • Inclusion criteria : Filter studies by sample size (>3 replicates), peer-reviewed status, and methodological transparency .
  • Contradiction mapping : Tabulate conflicting results (e.g., varying IC₅₀ values) and note differences in assay conditions .
  • Gaps identification : Highlight understudied areas (e.g., pharmacokinetics or in vivo toxicity) for future research .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Address contradictions through meta-analytical frameworks :

  • Sensitivity analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or solvent purity .
  • Reproducibility studies : Replicate key experiments using original protocols (if available) or standardized methods (e.g., CLSI guidelines) .
  • Mechanistic validation : Use CRISPR knockouts or chemical inhibitors to confirm target specificity in conflicting models .
  • Cross-disciplinary collaboration : Engage bioinformaticians to model dose-response relationships or identify confounding factors .

Q. What advanced methodologies are used to determine the mechanism of action of this compound?

Combine multi-omics and functional assays :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis) .
  • Protein interaction studies : Use pull-down assays with biotinylated this compound and mass spectrometry for target identification .
  • Structural modeling : Dock this compound into predicted targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • In vivo validation : Test hypotheses in zebrafish or murine models, monitoring toxicity via ALT/AST levels and histopathology .

Q. How can bioassays for this compound be optimized for specificity and reproducibility?

Implement quality-by-design (QbD) principles :

  • Assay optimization : Use factorial design (e.g., 2⁴ factorial) to test variables (pH, incubation time, cell density) .
  • Interference testing : Pre-treat samples with metabolizing enzymes (e.g., CYP450) to assess compound stability .
  • Reference standards : Include a well-characterized positive control (e.g., doxorubicin for cytotoxicity) in each assay batch .
  • Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw datasets .

Q. What strategies are effective for integrating heterogeneous data (e.g., in vitro, in silico) on this compound?

Use systems biology approaches :

  • Network pharmacology : Build interaction networks linking this compound targets to disease pathways using Cytoscape .
  • Machine learning : Train models on existing bioactivity data to predict untested targets or optimize lead analogs .
  • Multi-scale modeling : Combine molecular dynamics simulations (nanosecond timescales) with pharmacokinetic models (hour/day scales) .
  • Data harmonization : Align units (e.g., μM vs. μg/mL) and effect metrics (e.g., % inhibition vs. fold change) across studies .

Methodological Best Practices

  • Experimental rigor : Pre-register protocols on platforms like Open Science Framework to reduce bias .
  • Data transparency : Share raw spectra, assay readouts, and statistical code via repositories like Zenodo or Figshare .
  • Interdisciplinary peer review : Consult natural product chemists, pharmacologists, and data scientists during manuscript preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acinospesigenin B
Reactant of Route 2
Acinospesigenin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.